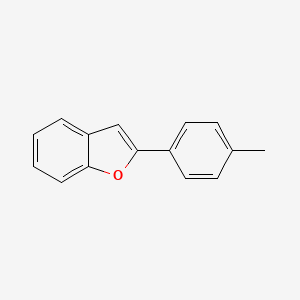

2-(p-Tolyl)benzofuran

Descripción general

Descripción

2-(p-Tolyl)benzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ringBenzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic uses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)benzofuran can be achieved through various methods. One common approach involves the cyclization of 2-arylphenols with appropriate reagents. For instance, the reaction of 2-(p-tolyl)phenol with a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromobenzofuran is coupled with p-tolylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2-(p-Tolyl)benzofuran undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

Oxidation: Quinones and other oxidized derivatives

Reduction: Dihydro and tetrahydro derivatives

Substitution: Nitro derivatives and other substituted products

Aplicaciones Científicas De Investigación

2-(p-Tolyl)benzofuran and its derivatives have applications in scientific research, medicinal chemistry, and drug discovery due to their biological activities .

Biological Activities and Applications

- Antimicrobial Agents Studies highlight benzofuran derivatives as antimicrobial agents . Several derivatives have shown promising antimycobacterial and antifungal activities .

- Anticancer Properties Benzofurans possess anticancer properties, with modifications at the C-2 position being crucial for cytotoxic activity against various cancer cell lines .

- Anti-Inflammatory Activity Some benzofuran derivatives have been explored for their potential as anti-inflammatory agents .

- Neuroprotective Compounds Benzofuran derivatives have been considered for their neuroprotective potential.

- Treatment of Tuberculosis (TB) Benzofuran derivatives can be used as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), representing a new target for combating TB infection .

- HIV-1 Reverse Transcriptase Inhibition Some 2-substituted benzofurans can inhibit HIV-1 reverse transcriptase .

- Cardiovascular System Treatment Derivatives of keto benzofuran are useful as medicines for treating cardiovascular syndromes, such as arrhythmia .

- Alzheimer’s Disease (AD) Research Benzofuran derivatives are potential positron emission tomography (PET) tracers targeting amyloid plaques in AD .

Synthesis Methods

The synthesis of benzofuran derivatives can be achieved through various methods:

- Cyclization of 2-bromovinyl phenyl ether with Pd(OAc)2

- Electrochemical oxidative intramolecular cyclization reaction between 2-alkynylphenol derivatives and different diselenides species .

- Palladium-catalyzed C–H arylation of benzofurans with triarylantimony difluorides .

- Using 1-(1-Benzofuran-2-yl)-2-bromoethanone as a key intermediate for synthesizing various derivatives .

Mecanismo De Acción

The mechanism of action of 2-(p-Tolyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

2-(p-Tolyl)benzofuran can be compared with other benzofuran derivatives to highlight its uniqueness:

2-Phenylbenzofuran: Similar structure but with a phenyl group instead of a p-tolyl group.

2-(2-Naphthyl)benzofuran: Contains a naphthyl group, leading to distinct properties and applications.

5-Methylbenzofuran: Methyl group at a different position, resulting in variations in chemical behavior and biological effects.

The presence of the p-tolyl group in this compound imparts unique properties, such as enhanced lipophilicity and specific biological activities, distinguishing it from other benzofuran derivatives .

Actividad Biológica

2-(p-Tolyl)benzofuran is a derivative of benzofuran with potential therapeutic applications, particularly in oncology and antimicrobial treatments. This compound has garnered attention due to its diverse biological activities, which include anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Anticancer Activity

Recent research has highlighted the anticancer potential of benzofuran derivatives, including this compound. A study indicated that benzofuran compounds exhibit significant inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings:

- Inhibition of CDK2 and GSK-3β : Compounds similar to this compound demonstrated potent dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β), with IC50 values in the nanomolar range (37.77 nM for CDK2 and 52.75 nM for GSK-3β) .

- Cell Cycle Arrest : The dual inhibition led to cell cycle arrest in the G2/M phase, suggesting a promising mechanism for anticancer activity .

- Apoptotic Induction : Certain derivatives showed a marked decrease in anti-apoptotic Bcl-2 protein levels while increasing cleaved PARP levels, indicating the induction of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been explored, with this compound being part of this investigation.

Antimicrobial Efficacy:

- In vitro Studies : The compound exhibited significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing higher inhibitory activity against the latter .

- Low Toxicity : The compounds demonstrated low toxicity towards mammalian cells while maintaining potent antimycobacterial activity against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific functional groups on the benzofuran scaffold are crucial for enhancing biological activity.

Observations:

- Hydroxyl Groups : The presence of hydroxyl groups on the benzofuran ring significantly enhances anticancer activity by promoting favorable interactions with biological targets .

- Substituent Effects : Para-substituted groups on the phenyl ring were found to improve antiproliferative activity, with certain modifications leading to selective inhibition of pathways involved in tumor growth .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in clinical settings. For instance, a series of studies indicated that compounds similar to this compound were effective as adjunct therapies in cancer treatment protocols, showcasing their potential to enhance the overall therapeutic outcome when combined with standard chemotherapeutics.

Propiedades

IUPAC Name |

2-(4-methylphenyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOIJGSPRXCDLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.